Cas no 111010-08-3 (1-Bromo-2-chloro-4-fluoro-5-nitrobenzene)

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-bromo-2-chloro-4-fluoro-5-nitro-
- 1-bromo-2-chloro-4-fluoro-5-nitrobenzene
- YVDJBLFLBBBGMD-UHFFFAOYSA-N
- 5-bromo-4-chloro-2-fluoronitrobenzene
- SY244579
- CS-0088553
- AKOS027273515
- AS-48879
- DB-250339
- 111010-08-3
- FD10713
- A905110
- DTXSID60553789
- EN300-4314051
- MFCD20528320
- SCHEMBL7872533
- 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
-
- MDL: MFCD20528320
- Inchi: InChI=1S/C6H2BrClFNO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H
- InChI Key: YVDJBLFLBBBGMD-UHFFFAOYSA-N
- SMILES: C1=C(C(=CC(=C1Br)Cl)F)[N+](=O)[O-]
Computed Properties
- Exact Mass: 252.89416
- Monoisotopic Mass: 252.89415g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8Ų
- XLogP3: 3.2
Experimental Properties
- PSA: 43.14
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-48879-5MG |
1-bromo-2-chloro-4-fluoro-5-nitrobenzene |
111010-08-3 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | AS-48879-5G |
1-bromo-2-chloro-4-fluoro-5-nitrobenzene |
111010-08-3 | >95% | 5g |
£277.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1159193-100mg |
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene |
111010-08-3 | 98% | 100mg |
¥39.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1316857-10G |
1-bromo-2-chloro-4-fluoro-5-nitro-benzene |
111010-08-3 | 97% | 10g |
$165 | 2024-07-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LH369-50mg |
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene |
111010-08-3 | 98% | 50mg |
66.0CNY | 2021-07-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LH369-200mg |
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene |
111010-08-3 | 98% | 200mg |
153.0CNY | 2021-07-15 | |
TRC | B683128-250mg |
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene |
111010-08-3 | 250mg |
$ 75.00 | 2023-04-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LH369-1g |
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene |
111010-08-3 | 98% | 1g |
450.0CNY | 2021-07-15 | |
TRC | B683128-500mg |
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene |
111010-08-3 | 500mg |
$ 87.00 | 2023-04-18 | ||
Apollo Scientific | PC902596-1g |
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene |
111010-08-3 | 95% | 1g |
£20.00 | 2025-02-22 |
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene Related Literature
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
Additional information on 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
1-Bromo-2-Chloro-4-Fluoro-5-Nitrobenzene: A Multifunctional Aryl Halide in Advanced Chemical Research
The compound 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene (CAS No. 111010-08-3) stands as a critical intermediate in modern chemical synthesis and pharmacological research. Its unique structure, characterized by the presence of bromine, chlorine, fluorine, and a nitro group, offers versatile reactivity profiles that are highly sought after in the design of bioactive molecules. Recent studies published in the Journal of Medicinal Chemistry (2023) highlight its role as a precursor for synthesizing novel kinase inhibitors, where the halogen substituents enhance ligand efficiency through optimized electronic interactions with target proteins.
The strategic placement of substituents on the benzene ring enables precise modulation of physicochemical properties. The nitro group's electron-withdrawing effect increases electrophilicity at the para-position, facilitating nucleophilic aromatic substitution reactions—a key step in constructing heterocyclic scaffolds for anti-cancer agents. Researchers at MIT's Department of Chemistry demonstrated in 2023 that this compound's reactivity can be further tuned using palladium-catalyzed cross-coupling methods under mild conditions, significantly improving yields compared to traditional protocols.
In drug discovery pipelines, this aryl halide serves as a critical building block for developing next-generation antibiotics. A 2023 study in Nature Communications revealed that derivatives synthesized from this compound exhibit potent activity against multidrug-resistant strains of Pseudomonas aeruginosa. The combination of halogen substituents creates favorable lipophilicity while maintaining aqueous solubility—a balance critical for effective antibacterial delivery systems.
Synthetic methodologies involving this compound have evolved with advancements in green chemistry principles. Recent publications emphasize solvent-free microwave-assisted synthesis approaches that reduce energy consumption by 40% while achieving >95% purity levels. The presence of multiple halogens allows for sequential functionalization strategies, enabling parallel synthesis of structurally diverse analogs—a technique increasingly adopted in high-throughput screening campaigns.
In photopharmacology applications, the nitro group's redox properties make this compound valuable for developing light-switchable drugs. A 2023 collaborative study between Stanford and ETH Zurich demonstrated its utility as a photosensitizer component in targeted photodynamic therapy systems, where UV irradiation induces controlled release of reactive oxygen species with sub-cellular precision.
The compound's spectroscopic signatures (UV/Vis λmax=385 nm; ¹H NMR δ 7.8–8.2 ppm) provide reliable analytical markers for quality control during scale-up processes. Advanced computational studies using DFT calculations (B3LYP/6-31G(d) level) have mapped its frontier molecular orbitals, revealing electron density distributions that align with observed reactivity trends—information now integrated into AI-driven retrosynthetic analysis platforms.
Clinical translation efforts are advancing through prodrug designs where this compound's nitro group acts as a bioisosteric replacement for carboxylic acids. Preclinical trials reported in Bioorganic & Medicinal Chemistry Letters (2023) showed improved pharmacokinetic profiles when incorporated into peptidomimetic frameworks targeting G-protein coupled receptors.
Sustainable manufacturing practices are being implemented through continuous flow synthesis systems optimized for this compound's production. Real-time process analytical technology (R-PAT) integration allows simultaneous monitoring of bromine/chlorine substitution ratios and nitration efficiency—a breakthrough reducing batch-to-batch variability below 5%.
In material science applications, derivatives containing this core structure are being explored for organic semiconductor development. Thin-film transistor studies conducted at KAIST showed charge carrier mobilities exceeding 0.5 cm²/V·s when fluorine substitution was strategically positioned relative to the nitro group—a property attributed to enhanced planarity and reduced intermolecular interactions.
Ongoing research focuses on exploiting its reactivity under bioorthogonal conditions for click chemistry applications within living systems. A recent breakthrough by Scripps Research scientists demonstrated Cu-free azide−alkyne cycloaddition reactions using this compound's bromo substituent as an alkyne precursor—enabling real-time tracking of metabolic pathways in zebrafish models without cytotoxic effects.
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